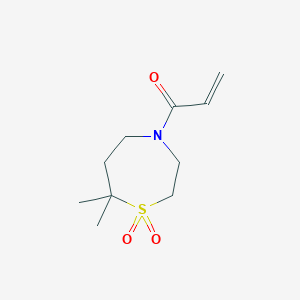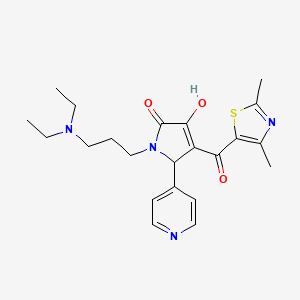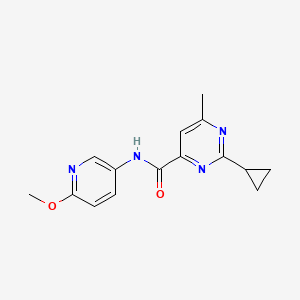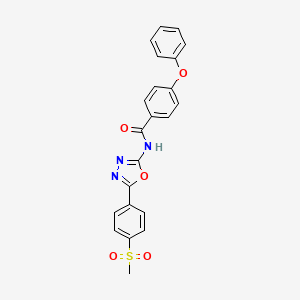![molecular formula C23H24N2O3S B2817122 (Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-94-3](/img/structure/B2817122.png)
(Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group could be introduced through an allylation reaction, and the benzoyl group could be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a complex three-dimensional structure due to the presence of the benzene ring and the thiazole ring. The exact structure would depend on the specific arrangement of these rings and the other functional groups .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the allyl group could participate in reactions such as the allylic halogenation or oxidation. The benzoyl group could participate in acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, it would likely be a solid at room temperature due to the presence of the aromatic rings. Its solubility in water would depend on the specific arrangement of the functional groups .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Formation and Transformation of Thiazole Derivatives:
- The study by Jenny and Heimgartner (1989) detailed the synthesis of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-allyl-l, 3-thiazol-5(4H)-ones, exploring the reaction mechanisms and potential intermediates, highlighting the synthetic versatility of thiazole derivatives (Jenny & Heimgartner, 1989).
Antimicrobial Activity of Benzothiazole Derivatives:
- Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating good antimicrobial activity against various human epidemic causing bacterial strains. This research suggests potential applications in developing antimicrobial agents using structurally related benzothiazole derivatives (Mishra et al., 2019).
Catalytic and Ligand Applications
Novel Chiral Auxiliary and Ligand Development:
- The creation of new chiral auxiliaries and ligands for use in asymmetric synthesis and catalysis is highlighted by Studer, Hintermann, and Seebach (1995), who explored the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This work informs on the design and use of complex molecules for selective chemical transformations (Studer et al., 1995).
Stable Crystalline Imino-N-heterocyclic Carbene Ligands:
- Dastgir et al. (2006) discussed the isolation and characterization of a stable crystalline imino-N-heterocyclic carbene ligand, along with its palladium(II) and rhodium(I) complexes. The catalytic applications in cross-coupling and hydroformylation reactions showcase the utility of such compounds in facilitating chemical transformations (Dastgir et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-tert-butylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-6-13-25-18-12-9-16(21(27)28-5)14-19(18)29-22(25)24-20(26)15-7-10-17(11-8-15)23(2,3)4/h6-12,14H,1,13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUOHGLGGMVAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)
![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)






![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)
![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)